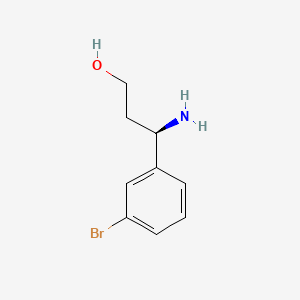

(r)-3-amino-3-(3-bromophenyl)propan-1-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZYIGUHYEVEU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649634 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213827-47-4 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chiral β Amino Alcohols As Scaffolds in Organic Synthesis and Medicinal Chemistry

Chiral β-amino alcohols are a class of organic compounds characterized by having an amino group and a hydroxyl group on adjacent carbon atoms, creating a stereogenic center. This structural motif is of paramount importance in modern chemistry. The chiral β-amino alcohol scaffold is frequently found in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their significance stems from several key roles.

Firstly, they serve as crucial chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnacs.orgresearchgate.net In this capacity, they help control the stereochemical outcome of chemical reactions, enabling the synthesis of specific enantiomers of a target molecule, which is often critical for its biological activity. Secondly, enantiomerically pure β-amino alcohols are vital synthetic intermediates for producing biologically active compounds. acs.orgresearchgate.net Many established methods in organic chemistry are dedicated to their synthesis, including the ring-opening of epoxides, the reduction of amino acids, and various coupling reactions. westlake.edu.cnresearchgate.netorganic-chemistry.org The development of efficient catalytic strategies to construct these compounds from readily available materials is an ongoing area of research. westlake.edu.cn Their bifunctional nature allows them to be used in the synthesis of diverse molecules, including unnatural amino acids and various heterocyclic compounds. researchgate.netresearchgate.net

Overview of R 3 Amino 3 3 Bromophenyl Propan 1 Ol As a Privileged Chiral Building Block

(R)-3-amino-3-(3-bromophenyl)propan-1-ol is recognized as a "privileged" chiral building block, a term used to describe molecular structures that are capable of providing useful ligands for more than one type of receptor or enzyme. bldpharm.com This versatility makes it a valuable starting material in the synthesis of new chemical entities, particularly in the realm of asymmetric synthesis. bldpharm.com The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The physical and chemical properties of this compound are well-defined, facilitating its use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1213827-47-4 |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| Appearance | Not specified |

| Purity | ≥97% |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C |

As a chiral building block, it is used by chemists to construct specific stereoisomers of target molecules, which is a critical aspect of modern drug design and development. bldpharm.com

Derivatization Strategies and Analogues of R 3 Amino 3 3 Bromophenyl Propan 1 Ol

Stereochemical Variants and Enantiomers

The chirality at the C-3 position of the propan-1-ol backbone is a critical determinant of the molecule's biological activity and interaction with chiral environments. Consequently, the synthesis and comparative analysis of its stereoisomers are of significant interest.

The synthesis of the (S)-enantiomer can be achieved through several stereoselective methods. One common approach is the asymmetric reduction of a corresponding β-amino ketone precursor using a chiral catalyst. For instance, a spiroborate ester catalyst in the presence of a hydrogen donor can be employed to reduce 3-amino-1-(3-bromophenyl)propan-1-one to yield either the (R) or (S) enantiomer with high optical purity, depending on the chirality of the catalyst used google.com.

Another established method for obtaining enantiomerically pure amino alcohols is through the resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral acid. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization . Following separation, the desired enantiomer can be liberated from its salt. Enzymatic resolution, utilizing lipases to selectively acylate one enantiomer, also presents a viable route to isolate the (S)-enantiomer .

While the synthesis of both enantiomers is well-documented, comprehensive comparative studies detailing differences in their biological activities or physical properties are not extensively reported in publicly available literature. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, metabolic pathways, and toxicological profiles .

| Method | Description | Key Features |

| Asymmetric Synthesis | Stereoselective reduction of a prochiral β-amino ketone using a chiral catalyst (e.g., spiroborate ester). | High enantiomeric excess (ee) can be achieved directly. |

| Chiral Resolution | Formation of diastereomeric salts with a chiral acid, followed by separation via fractional crystallization. | A classical and widely used method for separating enantiomers. |

| Enzymatic Resolution | Use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. | High stereocontrol often leading to products with very high ee. |

The position of the bromine atom on the phenyl ring significantly influences the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and biological interactions. The synthesis of ortho- (2-bromophenyl) and para- (4-bromophenyl) analogues of (R)-3-amino-3-phenylpropan-1-ol allows for the systematic investigation of these positional effects.

The synthesis of these regioisomers generally follows similar synthetic pathways to the meta-substituted parent compound, starting from the corresponding ortho- or para-brominated benzaldehyde (B42025) or acetophenone. For example, 3-Amino-3-(4-bromophenyl)propan-1-ol (B1593133) is a known compound that can be synthesized and is available as a hydrochloride salt . Similarly, the synthesis of (R)-3-Amino-3-(2-bromophenyl)propionic acid has been reported, indicating the accessibility of the ortho-brominated analogue chemimpex.com.

The reactivity of these isomers is expected to differ based on the electronic and steric effects of the bromine substituent's position. In electrophilic aromatic substitution reactions, the bromine atom is an ortho-, para-director, although it is a deactivating group chemistrysteps.comleah4sci.com. However, in the context of nucleophilic substitution on the aromatic ring, a para-bromo substituent can better stabilize an intermediate negative charge through resonance, potentially making it more reactive than the meta-isomer in such reactions stackexchange.com. The ortho-isomer, due to steric hindrance, might exhibit reduced reactivity in certain transformations.

| Isomer | Substitution Pattern | Expected Influence on Properties |

| ortho- (2-bromo) | Bromine at the C2 position of the phenyl ring. | Increased steric hindrance near the amino alcohol moiety. |

| meta- (3-bromo) | Bromine at the C3 position of the phenyl ring. | Parent compound, serving as a reference for comparison. |

| para- (4-bromo) | Bromine at the C4 position of the phenyl ring. | Potentially altered electronic effects and reactivity compared to the meta-isomer. |

Halogen Analogues (Chloro, Fluoro) and Their Comparative Reactivity

Replacing the bromine atom with other halogens, such as chlorine or fluorine, provides another avenue for modifying the molecule's properties. The synthesis of 3-amino-3-(3-chlorophenyl)propan-1-ol and 3-amino-3-(3-fluorophenyl)propan-1-ol has been documented, with these compounds being commercially available nbinno.combiosynth.combldpharm.commolport.com. The synthetic routes are analogous to that of the bromo-derivative, typically involving the reduction of the corresponding 3-halo-substituted β-amino ketone.

The nature of the halogen atom influences the electronic character of the aryl ring and the reactivity of the carbon-halogen bond. The electronegativity increases from bromine to chlorine to fluorine, which can affect the acidity of the amino group and the basicity of the hydroxyl group.

In terms of reactivity in reactions involving the carbon-halogen bond, such as cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, which is in turn more reactive than the C-F bond. This is due to the decreasing bond strength down the halogen group.

| Analogue | Halogen | Key Differences from Bromo-Analogue |

| Chloro | Chlorine | C-Cl bond is stronger and less reactive than C-Br bond in many cross-coupling reactions. |

| Fluoro | Fluorine | C-F bond is the strongest carbon-halogen bond, making it the least reactive in transformations involving C-X bond cleavage. Fluorine's high electronegativity can significantly alter electronic properties. |

Functional Group Modifications

Alterations to the hydroxyl and amino groups of (R)-3-amino-3-(3-bromophenyl)propan-1-ol can lead to a diverse range of derivatives with potentially new chemical and biological properties.

The primary alcohol functional group can be oxidized to a carboxylic acid, yielding the corresponding β-amino acid, (R)-3-amino-3-(3-bromophenyl)propionic acid. This transformation converts the neutral amino alcohol into a zwitterionic amino acid, which can significantly alter its physical and biological properties. This corresponding β-amino acid is a known compound and is commercially available, indicating established synthetic protocols chemimpex.comamericanchemicalsuppliers.com. The synthesis can be achieved through various oxidation methods, though care must be taken to select reagents that are compatible with the amino group, which may require protection.

These β-amino acid derivatives are valuable building blocks in peptidomimetics and for the synthesis of other biologically active molecules chemimpex.com.

| Modification | Resulting Functional Group | Potential Impact on Properties |

| Oxidation of Hydroxyl | Carboxylic Acid | Introduction of acidic properties, potential for zwitterion formation, and altered solubility and biological interactions. |

The primary amino group can be readily modified through alkylation or protection with various protecting groups. For instance, N-methylation to produce (R)-3-(methylamino)-3-(3-bromophenyl)propan-1-ol can be achieved through methods like reductive amination. The synthesis of the related compound, 3-(methylamino)-1-phenylpropan-1-ol, has been described via the reduction of 1-phenyl-3-methylamino-1-propen-1-one google.com.

Protection of the amino group with a tert-butoxycarbonyl (Boc) group is a common strategy in organic synthesis to prevent unwanted side reactions during other transformations. The synthesis of N-Boc protected amino alcohols is a well-established procedure, often involving the reaction of the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) researchgate.netrsc.org. The resulting N-Boc-(R)-3-amino-3-(3-bromophenyl)propan-1-ol is a versatile intermediate for further chemical modifications.

| N-Substituent | Type of Derivative | Purpose of Modification |

| Methyl | Secondary Amine | Alters the basicity and steric environment of the nitrogen atom, potentially influencing biological activity. |

| Boc (tert-butoxycarbonyl) | Carbamate | Protects the amino group during subsequent synthetic steps, can be readily removed under acidic conditions. |

Cyclic Derivatives (e.g., azetidines, phosphalactones)

The synthesis of cyclic derivatives from this compound introduces conformational rigidity, which is a valuable strategy in medicinal chemistry to lock the molecule into a specific bioactive conformation and to explore new chemical space. The 1,3-relationship between the amino and hydroxyl groups is particularly amenable to the formation of four-, five-, or six-membered heterocyclic rings.

Azetidines

Azetidines are four-membered saturated nitrogen-containing heterocycles. nih.gov The formation of an azetidine ring from a 1,3-amino alcohol precursor is a well-established synthetic strategy involving intramolecular cyclization. For this compound, this transformation can be achieved through a multi-step sequence. First, the primary amino group is protected to prevent it from acting as a competing nucleophile. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. Subsequently, the terminal hydroxyl group is activated by converting it into a good leaving group, typically a tosylate or mesylate. In the presence of a non-nucleophilic base, the protected amino group can then undergo an intramolecular nucleophilic substitution, displacing the leaving group to form the strained, four-membered azetidine ring. Final deprotection of the nitrogen yields the 3-(3-bromophenyl)azetidine derivative. While this specific reaction has been detailed for the isomeric 3-amino-2-(4-bromophenyl)propan-1-ol, the chemical principles are directly applicable. mdpi.com

Table 1: Synthetic Strategy for Azetidine Formation

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Amine Protection | Di-tert-butyl dicarbonate (Boc)₂, base | To prevent the amine from interfering in subsequent steps. |

| 2 | Hydroxyl Activation | p-Toluenesulfonyl chloride (TsCl), pyridine | To convert the -OH group into a good leaving group (-OTs). |

| 3 | Intramolecular Cyclization | Sodium hydride (NaH) or other strong base | To induce ring closure via intramolecular Sₙ2 reaction. |

Phosphorus-Containing Cyclic Derivatives

The amino and hydroxyl groups can also be used as anchor points to form heterocyclic rings incorporating other elements, such as phosphorus. A plausible route to a six-membered cyclic phosphoramidate involves reacting this compound with a suitable phosphorus electrophile like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This reaction would involve the nucleophilic attack of both the nitrogen and oxygen atoms on the phosphorus center, leading to the formation of a stable, six-membered 1,3,2-oxazaphosphinane ring system. Such derivatives introduce a unique geometry and electronic distribution compared to their all-carbon or simple nitrogen-containing counterparts, offering a novel avenue for structural diversification.

Structure–Activity Relationship (SAR) Probes through Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key molecular features responsible for a compound's biological activity. This compound is an excellent candidate for such studies due to its three distinct and chemically accessible modification points: the primary amine, the primary alcohol, and the aryl bromide. researchgate.net Derivatization at these sites allows for a systematic evaluation of how changes in sterics, electronics, and lipophilicity affect biological function.

Amino Group Modification : The primary amine is a key site for interaction, often involved in hydrogen bonding or salt bridge formation with biological targets. Its basicity and nucleophilicity can be modulated through reactions like N-alkylation, N-acylation, or N-sulfonylation. These modifications probe the necessity of the amine's hydrogen bond donating capacity and its charge state at physiological pH.

Bromophenyl Ring Modification : The aryl bromide is arguably the most versatile functional group for generating a diverse library of analogues for SAR studies. The bromine atom serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. organic-chemistry.org This allows for the introduction of a vast array of substituents at the meta-position of the phenyl ring, enabling a fine-grained analysis of how steric bulk, electronic properties (electron-donating vs. electron-withdrawing), and hydrophobicity at this position influence activity.

Table 2: Derivatization Strategies for SAR Studies

| Modification Site | Reaction Type | Example Reagents | SAR Question Addressed |

|---|---|---|---|

| Amino Group | N-Alkylation | Alkyl halides (e.g., CH₃I) | Is a primary, secondary, or tertiary amine preferred? Effect of steric bulk. |

| N-Acylation | Acyl chlorides (e.g., Acetyl chloride) | Is a neutral amide tolerated? Importance of basicity. | |

| Hydroxyl Group | O-Alkylation (Ether) | Alkyl halides, Williamson ether synthesis | Is a hydrogen bond donor required? Impact of lipophilicity. |

| O-Acylation (Ester) | Acyl chlorides, anhydrides | Is a hydrogen bond acceptor sufficient? Prodrug potential. | |

| Bromophenyl Ring | Suzuki Coupling | Arylboronic acids | How do different aromatic/heteroaromatic groups affect activity? |

| Sonogashira Coupling | Terminal alkynes | Probing linear, rigid extensions into a binding pocket. |

Through the systematic application of these derivatization strategies, researchers can construct a detailed map of the pharmacophore, guiding the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies of R 3 Amino 3 3 Bromophenyl Propan 1 Ol and Its Analogues

Correlation of Stereochemistry with Biological and Chemical Activities

Chirality is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets like receptors and enzymes. Chiral compounds are often synthesized and administered as single enantiomers because one enantiomer (the eutomer) typically exhibits the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.govresearchgate.net

In the case of 3-amino-3-arylpropan-1-ol derivatives, the stereocenter at the C-3 position is critical. The (R) and (S) enantiomers can exhibit significant differences in their biological profiles. While specific comparative data for the enantiomers of 3-amino-3-(3-bromophenyl)propan-1-ol (B1520758) are not extensively detailed in publicly available literature, SAR studies on related chiral compounds, including GABA uptake inhibitors, consistently demonstrate a high degree of enantioselectivity. nih.govnih.gov It is frequently observed that the biological activity resides predominantly in one enantiomer. For instance, in many neurologically active agents, the specific spatial orientation of the amino and aryl groups, as dictated by the (R) or (S) configuration, is essential for optimal binding to the target protein. researchgate.net This stereoselectivity suggests that the transport or binding site is asymmetric, accommodating one enantiomer more effectively than the other. nih.gov

Table 1: General Observations on Enantioselectivity in Chiral Drugs

| Feature | Description | Implication for (R)-3-amino-3-(3-bromophenyl)propan-1-ol |

| Eutomer/Distomer Potency | One enantiomer (eutomer) is significantly more potent than the other (distomer). | The (R)-configuration is likely the eutomer responsible for the primary biological activity. |

| Target Interaction | Chiral receptors and enzymes provide an asymmetric environment for binding. | The specific 3D arrangement of the phenyl, amino, and hydroxyl groups of the (R)-enantiomer is likely crucial for optimal interaction with its biological target. |

| Pharmacokinetic Differences | Enantiomers can differ in absorption, distribution, metabolism, and excretion. | Stereoselective transport or metabolism could contribute to the overall activity profile of the (R)-enantiomer. nih.gov |

Influence of Bromoaryl Substituent Position on Molecular Interactions

The position of the bromo substituent on the phenyl ring is a key determinant of the molecule's electronic properties and steric profile, which in turn governs its molecular interactions. Halogens like bromine exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect) due to their lone pairs of electrons. stackexchange.com In the case of halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution, yet they are known to be ortho-, para- directors. masterorganicchemistry.commasterorganicchemistry.com

Studies on related aryl-substituted compounds often reveal a strong positional preference for activity. For example, in some series of GABA uptake inhibitors, substitution at the ortho position of an aromatic ring was found to be most potent. nih.gov In other classes of compounds, a meta or para substituent might be favored to either avoid steric clashes or to engage in a specific halogen bond or hydrophobic interaction within the receptor's binding site. The meta position avoids the direct steric bulk adjacent to the point of attachment to the propanolamine (B44665) chain, which might be beneficial for fitting into a constrained binding pocket.

Table 2: Influence of Substituent Position on Aryl Rings

| Position | Potential SAR Implications |

| Ortho | Can introduce steric hindrance, potentially forcing a specific conformation (torsion angle) of the phenyl ring relative to the side chain. May engage in direct interactions with the binding site. |

| Meta | Alters the electronic properties of the ring and provides a specific interaction vector without causing significant steric hindrance to the side chain. |

| Para | Places the substituent furthest from the side chain, often extending into a different region of the binding pocket. Can have a significant impact on overall lipophilicity and electronic properties. |

Contribution of Amino and Hydroxyl Group Functionalities to Activity

The amino (-NH₂) and hydroxyl (-OH) groups are fundamental to the pharmacophore of many CNS-active compounds, including 3-amino-3-arylpropan-1-ol derivatives. These polar, hydrogen-bonding groups are often directly involved in anchoring the ligand to its biological target. unina.it

The amino group , at physiological pH, is typically protonated to form an ammonium (B1175870) cation (-NH₃⁺). This positive charge is crucial for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor binding site. unina.it This ionic bond often serves as the primary anchoring point for the molecule. Furthermore, the N-H protons can act as hydrogen bond donors.

The primary hydroxyl group at the C-1 position is also a key contributor to binding affinity. It can function as both a hydrogen bond donor (with its proton) and a hydrogen bond acceptor (through its lone pairs of electrons). nih.gov This dual capability allows it to form specific hydrogen bonds with polar residues like serine, threonine, or asparagine in a binding pocket, further stabilizing the ligand-receptor complex. The flexibility of the propanol (B110389) chain allows the hydroxyl group to orient itself optimally to form these interactions.

Together, these groups define a pharmacophore model where a central aromatic ring provides a hydrophobic scaffold, while the spatially distinct cationic amine and polar hydroxyl group provide the key electrostatic and hydrogen-bonding interactions required for molecular recognition and biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijert.org A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For CNS-active compounds like derivatives of this compound, a wide range of descriptors are typically calculated to capture the features relevant to crossing the blood-brain barrier and interacting with neural targets. nih.gov

These descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., connectivity indices, topological polar surface area (TPSA), number of rotatable bonds, hydrogen bond donors/acceptors).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment, pharmacophore feature distances).

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) for lipophilicity and electronic parameters (e.g., Hammett constants, HOMO/LUMO energies). ucsb.edu

Table 3: Representative Molecular Descriptors for QSAR of CNS-Active Compounds

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Constitutional (1D) | Molecular Weight (MW) | Influences size, diffusion, and transport properties. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and blood-brain barrier penetration. |

| Number of Rotatable Bonds (nRotB) | Relates to conformational flexibility and entropy loss upon binding. | |

| Geometric (3D) | Solvent Accessible Surface Area (SASA) | Describes the molecule's surface available for interaction with the solvent or receptor. |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | A measure of lipophilicity, crucial for membrane traversal. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

For a QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation. basicmedicalkey.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. The process involves both internal and external validation techniques. ijert.orgresearchgate.net

External Validation is a more stringent test of a model's predictive power. It involves using the model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. The predictive performance is then assessed by comparing the predicted values to the experimental values for the test set. basicmedicalkey.com

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated R² | Q² or R²cv | Measures the internal predictive ability of the model. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the average deviation between predicted and observed values. | As low as possible |

| Predictive R² (External) | R²pred | Measures the predictive power of the model for an external test set. | > 0.5 |

A QSAR model that satisfies these validation criteria can be considered a powerful tool for the in-silico screening of virtual libraries of this compound derivatives to identify new candidates with potentially enhanced activity. nih.gov

Mechanistic Investigations of Biological Activities Attributed to R 3 Amino 3 3 Bromophenyl Propan 1 Ol

Exploration of Molecular Targets and Binding Affinities

Comprehensive research to identify the specific molecular targets of (R)-3-amino-3-(3-bromophenyl)propan-1-ol has not yet been reported in peer-reviewed literature. The exploration of its binding affinities with various proteins, such as enzymes or receptors, remains an uninvestigated area.

Hypothetically, studies in this domain would involve screening the compound against panels of known biological targets to identify potential interactions. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of the compound to its identified targets.

Table 1: Hypothetical Binding Affinities of this compound for Various Molecular Targets

| Molecular Target | Assay Method | Binding Affinity (Kd) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Postulated Mechanisms as Enzyme Inhibitors or Receptor Modulators

Without identified molecular targets, the mechanisms of action for this compound as a potential enzyme inhibitor or receptor modulator are purely speculative.

Should the compound be found to target an enzyme, further studies would be required to determine the nature of its inhibitory activity (e.g., competitive, non-competitive, or uncompetitive inhibition). This would involve kinetic studies to measure the effect of the compound on the enzyme's reaction rate at varying substrate concentrations. Similarly, if it were to interact with a receptor, investigations would be necessary to classify it as an agonist, antagonist, or allosteric modulator.

Table 2: Potential Enzyme Inhibition or Receptor Modulation by this compound

| Target | Postulated Mechanism | Supporting Evidence |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Investigation of Interactions with Cellular Pathways and Biomolecules

Future research in this area could involve cell-based assays to observe the effect of the compound on specific signaling pathways, such as MAP kinase or PI3K/AKT pathways. Techniques like Western blotting, reporter gene assays, or transcriptomic analysis (e.g., RNA-seq) could be utilized to identify changes in protein expression or gene regulation induced by the compound. Furthermore, studies on its interaction with other biomolecules, such as nucleic acids, could reveal additional mechanisms of action.

Table 3: Summary of Investigated Interactions with Cellular Pathways and Biomolecules

| Cellular Pathway/Biomolecule | Experimental Approach | Observed Effect |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Academic Research into Biological Activities of R 3 Amino 3 3 Bromophenyl Propan 1 Ol

Studies on Neurotransmitter System Modulation

Extensive searches for academic studies investigating the effects of (R)-3-amino-3-(3-bromophenyl)propan-1-ol on neurotransmitter systems yielded no specific results.

Potential Interactions with Neurotransmitter Receptors

Modulation of Neurotransmitter Levels

There is currently no available scientific literature detailing any studies on the modulation of neurotransmitter levels by this compound.

Antimicrobial Efficacy Studies

No specific studies on the antimicrobial efficacy of this compound have been published in the accessible scientific literature.

Activity against Bacterial Strains (e.g., Staphylococcus aureus)

A thorough search of scientific databases did not yield any studies that have investigated the activity of this compound against bacterial strains, including Staphylococcus aureus.

Research into Antifungal Properties

There are no available research findings concerning the antifungal properties of this compound.

Cytotoxic Effects on Cancer Cell Lines

No academic research detailing the cytotoxic effects of this compound on any cancer cell lines could be located in the public domain.

Broader Pharmacological Explorations (e.g., as enzyme inhibitors, receptor modulators, protein interactions)

Extensive searches of publicly available scientific literature and academic databases did not yield specific research findings on the broader pharmacological activities of this compound. Consequently, there is no available data to report on its potential roles as an enzyme inhibitor, receptor modulator, or its interactions with specific proteins.

The current body of scientific research does not appear to have explored these particular aspects of this compound's biological activity. Therefore, a data table summarizing such findings cannot be provided.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on (r)-3-amino-3-(3-bromophenyl)propan-1-ol would allow for the calculation of its optimized geometry and various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state.

For this compound, a hypothetical DFT calculation could yield the following frontier orbital energies and energy gap:

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

This relatively large energy gap would suggest that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In an MEP map of this compound, the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, would be expected to show regions of high electron density (red or yellow). Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential (blue), indicating their susceptibility to nucleophilic interaction. The bromophenyl ring would display a more complex potential distribution due to the interplay of the aromatic system and the electron-withdrawing bromine atom.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

For this compound, NBO analysis would reveal key intramolecular interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent C-C and C-H bonds. A hypothetical NBO analysis might reveal the following significant interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-C) | 2.85 |

| LP(1) O | σ(C-H) | 1.98 |

| π(C-C)ring | π*(C-C)ring | 20.45 |

These values would indicate significant delocalization of electron density within the bromophenyl ring and stabilizing interactions involving the amino and hydroxyl groups.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. Molecular dynamics simulations can then be used to study the stability of the docked complex and the conformational changes that may occur upon binding.

For this compound, molecular docking studies could be performed against various biological targets to predict its potential pharmacological activity. The docking results would provide a binding energy score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. For example, a docking simulation against a hypothetical enzyme target might yield a low binding energy, suggesting a strong and stable interaction.

Conformation Analysis and Stereochemical Characterization through Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a chiral molecule like this compound, understanding its preferred conformations is crucial as they can influence its biological activity. Computational modeling can be used to determine the relative energies of different conformers and identify the most stable, low-energy conformations.

The stereochemical characterization of the (R)-enantiomer is defined by the spatial arrangement of the substituents around the chiral center. Computational methods can be used to calculate properties that are sensitive to stereochemistry, such as the theoretical vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra. These calculated spectra can then be compared with experimental data to confirm the absolute configuration of the molecule.

Advanced Analytical Techniques in Characterization and Research of R 3 Amino 3 3 Bromophenyl Propan 1 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of (R)-3-amino-3-(3-bromophenyl)propan-1-ol, offering detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR: 1H, 13C) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the bromophenyl ring, the methine proton at the chiral center, and the methylene (B1212753) protons of the propanol (B110389) chain. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton coupling.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including those of the aromatic ring, the chiral methine carbon, and the carbons of the propanol side chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Aromatic-H | ~7.2-7.6 ppm (multiplet) | ~122-145 ppm |

| -CH(NH₂)- | ~4.0-4.3 ppm (multiplet) | ~50-55 ppm |

| -CH₂-CH(NH₂)- | ~1.8-2.1 ppm (multiplet) | ~40-45 ppm |

| -CH₂OH | ~3.6-3.8 ppm (triplet) | ~60-65 ppm |

| -OH | Broad singlet | - |

| -NH₂ | Broad singlet | - |

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₉H₁₂BrNO).

Electrospray ionization (ESI-MS) is a soft ionization technique often used for polar molecules like this compound, which allows for the detection of the protonated molecule [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization, to analyze the compound and its impurities.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments for this molecule would likely arise from the loss of small molecules such as water (H₂O) or ammonia (B1221849) (NH₃), and cleavage of the carbon-carbon bonds in the propanol chain. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

| Technique | Information Obtained | Expected m/z Values |

| HRMS | Exact molecular weight and elemental composition. | [M+H]⁺ corresponding to C₉H₁₃⁷⁹BrNO⁺ and C₉H₁₃⁸¹BrNO⁺ |

| ESI-MS | Molecular ion confirmation. | ~230.0/232.0 ([M+H]⁺) |

| GC-MS | Fragmentation pattern for structural elucidation. | Fragments corresponding to loss of H₂O, NH₃, and cleavage of the alkyl chain. |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and C-N and C-O stretching vibrations.

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. The bromophenyl group in this compound contains a chromophore that absorbs UV light. The spectrum would be expected to show absorptions characteristic of the π-π* transitions of the aromatic ring.

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR Spectroscopy | O-H stretch (alcohol) | ~3200-3600 (broad) |

| N-H stretch (amine) | ~3300-3500 | |

| C-H stretch (aromatic) | ~3000-3100 | |

| C-H stretch (aliphatic) | ~2850-2960 | |

| C-O stretch | ~1050-1150 | |

| UV-Visible Spectroscopy | π-π* transitions (aromatic ring) | ~200-280 nm |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. A reversed-phase HPLC method can be used to separate the compound from any non-polar or polar impurities.

Crucially, for a chiral compound, HPLC is the primary method for determining its enantiomeric excess (e.e.). This is achieved using a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. For compounds containing amine and alcohol functionalities, derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column.

| HPLC Method | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| Reversed-Phase HPLC | Purity Assessment | C18 or C8 | Acetonitrile/Water or Methanol/Water mixtures, often with additives like trifluoroacetic acid or formic acid. |

| Chiral HPLC | Enantiomeric Excess Determination | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane (B92381)/Isopropanol or other non-polar/polar solvent mixtures, often with amine or acid modifiers. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, the reaction progress can be qualitatively assessed. Different solvent systems (eluents) can be tested to achieve optimal separation of the components of the reaction mixture.

| Technique | Application | Stationary Phase | Common Eluents | Visualization |

| TLC | Monitoring the synthesis of this compound. | Silica gel coated plates | Mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). | UV light (due to the aromatic ring) or staining with reagents like ninhydrin (B49086) (for the amine group). |

X-ray Crystallography for Definitive Solid-State Structure Determination

A search for specific crystallographic data for this compound did not yield any published crystal structures. This technique would be essential in providing unequivocal proof of the molecule's three-dimensional structure, including the absolute configuration at the chiral carbon atom. The resulting data would detail bond lengths, bond angles, and torsion angles, offering insight into the molecule's conformation in the solid state.

Elemental Analysis for Empirical Formula Confirmation

While the molecular formula of this compound is established as C₉H₁₂BrNO, specific experimental data from elemental analysis to confirm this composition could not be located in the public domain. This analytical technique is crucial for verifying the purity and empirical formula of a newly synthesized compound by comparing the theoretically calculated elemental percentages with those determined through combustion analysis.

A theoretical calculation based on the molecular formula (C₉H₁₂BrNO) with atomic masses C=12.01, H=1.008, Br=79.90, N=14.01, and O=16.00, would yield the following percentages:

Carbon (C): ~46.98%

Hydrogen (H): ~5.26%

Bromine (Br): ~34.72%

Nitrogen (N): ~6.09%

Oxygen (O): ~6.95%

Without experimental results from a peer-reviewed source, a comparison to actual findings cannot be made.

Role As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Pharmaceutical Intermediates

The 3-amino-1-aryl-propan-1-ol framework is a core structural motif in numerous active pharmaceutical ingredients (APIs). Optically active derivatives of this scaffold are essential intermediates for producing various chiral drugs. google.com (R)-3-amino-3-(3-bromophenyl)propan-1-ol, with its defined stereochemistry and the presence of a bromine atom that allows for further chemical modification (e.g., cross-coupling reactions), serves as a key starting material for such targets.

This class of compounds is particularly important in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are widely used as antidepressants. The general synthetic route often involves the modification of the amino group and etherification of the hydroxyl group to construct the final drug molecule. google.com While specific syntheses starting directly from the 3-bromophenyl analog are proprietary or less documented in public literature, its structural similarity to known precursors for major pharmaceuticals underscores its significance.

For example, compounds like (S)-fluoxetine, (S)-duloxetine, and (R)-atomoxetine are all synthesized from chiral 3-amino-3-arylpropan-1-ol intermediates. google.comgoogleapis.com The synthesis of the antidepressant duloxetine, for instance, requires a key chiral intermediate such as (S)-3-amino-1-(2-thienyl)-1-propanol, highlighting the importance of this structural class. google.comresearchgate.net The this compound molecule is a direct analogue and provides a pathway to novel derivatives or alternative synthetic routes to existing drugs.

Table 1: Pharmaceuticals Containing the 3-Amino-1-Aryl-Propan-1-ol Scaffold This table showcases prominent drugs whose core structure is based on the 3-amino-1-aryl-propan-1-ol scaffold, illustrating the type of complex molecules that can be synthesized from intermediates like this compound.

| Pharmaceutical Agent | Therapeutic Class | Core Intermediate Scaffold |

| Fluoxetine | SSRI (Antidepressant) | 3-Amino-3-phenylpropan-1-ol |

| Duloxetine | SNRI (Antidepressant) | 3-Amino-3-(thiophen-2-yl)propan-1-ol |

| Atomoxetine | NRI (ADHD Treatment) | 3-Amino-3-phenylpropan-1-ol |

| Nisoxetine | NRI (Antidepressant) | 3-Amino-3-phenylpropan-1-ol |

Applications in Asymmetric Catalysis as Ligands or Chiral Auxiliaries

The bifunctional nature of this compound, possessing both a Lewis basic amino group and a hydroxyl group, makes it an excellent candidate for use in asymmetric catalysis. It can function either as a chiral auxiliary to direct the stereochemical outcome of a reaction or be modified into a chiral ligand for a metal catalyst.

As a Chiral Auxiliary: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereoselectivity of subsequent reactions. nih.govharvard.edu The amino alcohol can be reacted with a carboxylic acid to form an amide or with a ketone/aldehyde to form a chiral oxazolidine. This new, chirally-defined environment influences the approach of reagents to the molecule, leading to the formation of one diastereomer in preference to another. For instance, chiral amino alcohols are known to be effective auxiliaries in asymmetric alkylation reactions, providing access to enantiomerically enriched products with high diastereoselectivity. nih.govharvard.edu After the desired transformation, the auxiliary can be cleaved and recovered.

As a Chiral Ligand: The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment around the metal. This complex can then catalyze a variety of asymmetric reactions. Chiral amino alcohol-derived ligands have proven effective in numerous transformations, including:

Asymmetric Reduction: Reagents prepared from borane (B79455) and chiral amino alcohols have been used for the highly enantioselective reduction of prochiral ketones and oxime ethers, achieving high enantiomeric excess (e.e.). rsc.org

Asymmetric Alkylation: Chiral ligands can direct the enantioselective addition of organometallic reagents to aldehydes or ketones.

Asymmetric C-H Activation: Mono-protected amino acids, a related class of bifunctional chiral molecules, have been used as ligands in palladium-catalyzed enantioselective C-H iodination reactions. nih.gov

The rigid structure of this compound, once chelated to a metal, creates a well-defined chiral pocket that forces substrates to bind in a specific orientation, leading to high enantioselectivity in the catalyzed reaction.

Table 2: Representative Asymmetric Reactions Using Chiral Amino Alcohol Derivatives This table provides examples of asymmetric reactions where chiral amino alcohols, structurally similar to this compound, are used to induce chirality, demonstrating the potential applications of the title compound.

| Reaction Type | Chiral Director | Role | Achieved Selectivity (Example) |

| Ketone Reduction | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Forms chiral reducing agent with borane | ~90% e.e. rsc.org |

| α-Alkylation | Pseudoephenamine | Chiral Auxiliary | >95% diastereoselectivity nih.govharvard.edu |

| Borane Reduction of Ketones | Ephedrine thiol derivatives | Chiral Ligand/Catalyst | Up to 95% e.e. rug.nl |

Construction of Complex Bioactive Scaffolds

Beyond serving as an intermediate for known pharmaceuticals, this compound is a building block for constructing novel and complex bioactive scaffolds. The 1,3-amino alcohol motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds targeting a range of receptors and enzymes. researchgate.net

The utility of this building block lies in its multiple points for diversification:

The Amino Group: Can be acylated, alkylated, or incorporated into heterocyclic systems (e.g., pyrimidines, oxazolines).

The Hydroxyl Group: Can be etherified, esterified, or used as a handle to link to other molecular fragments.

The Bromophenyl Ring: The bromine atom is a versatile functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups. This enables the exploration of the structure-activity relationship (SAR) by modifying this part of the molecule.

Through multi-step synthetic sequences, this chiral building block can be elaborated into larger, more complex structures. For example, intramolecular reactions can be designed to form chiral heterocyclic scaffolds, which are prevalent in natural products and medicinal chemistry. The inherent chirality of the starting material ensures that the final complex molecule is produced as a single enantiomer, which is critical for selective interaction with biological targets like enzymes and receptors. researchgate.net The synthesis of various bioactive peptides and other complex natural products often relies on key chiral fragments like amino alcohols to set the stereochemistry of the final molecule. mdpi.com

Future Research Directions for R 3 Amino 3 3 Bromophenyl Propan 1 Ol

Development of More Sustainable and Greener Synthetic Methodologies

Current synthetic routes to chiral 3-amino-3-arylpropan-1-ols often rely on classical methods that may involve hazardous reagents, multiple protection/deprotection steps, and the generation of significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic strategies for (R)-3-amino-3-(3-bromophenyl)propan-1-ol.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and green route to this chiral amine. mdpi.com Enzymatic kinetic resolution or asymmetric synthesis from a prochiral ketone precursor could significantly improve the sustainability of the synthesis by reducing the need for chiral resolving agents and harsh reaction conditions. google.com

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric reduction of corresponding ketones or the asymmetric amination of unsaturated precursors would be a significant advancement. This could lead to more efficient and atom-economical processes.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could enhance safety, improve reproducibility, and allow for easier scalability. Flow chemistry can also enable the use of reaction conditions that are not feasible in traditional batch processes, potentially leading to higher yields and purities.

Exploration of Novel Derivatization Pathways for Diversified Chemical Libraries

The functional groups of this compound (the amino group, the hydroxyl group, and the bromophenyl moiety) are ripe for chemical modification. The creation of a diversified chemical library based on this scaffold is a promising avenue for the discovery of new bioactive molecules.

Future derivatization strategies could include:

N-Functionalization: Acylation, alkylation, sulfonylation, and reductive amination of the primary amine would allow for the introduction of a wide range of substituents, potentially modulating the compound's biological activity and physicochemical properties.

O-Functionalization: Etherification or esterification of the primary alcohol could be explored to alter the compound's lipophilicity and metabolic stability.

Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would enable the introduction of diverse aryl, alkynyl, and amino substituents, respectively, leading to a vast array of novel analogues.

A summary of potential derivatization sites is presented in the table below.

| Functional Group | Potential Reactions |

| Primary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination |

| Primary Alcohol | Etherification, Esterification, Oxidation |

| Bromo-Aryl Moiety | Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions |

Deeper Mechanistic Studies into Biological Pathways and Specific Protein Interactions

While preliminary studies on similar compounds suggest potential antimicrobial, antioxidant, and enzyme inhibitory activities, detailed mechanistic studies for this compound are currently lacking. Future research should focus on elucidating the specific biological pathways and molecular targets with which this compound and its derivatives interact.

Key research objectives should include:

Target Identification: Utilizing techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction to identify the specific proteins or enzymes that bind to the compound.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays should be conducted to understand how the compound modulates the target's function. This could involve enzyme kinetics, surface plasmon resonance, and isothermal titration calorimetry.

Structural Biology: Obtaining co-crystal structures of the compound or its potent derivatives bound to their protein targets would provide invaluable insights into the specific molecular interactions and guide further structure-based drug design efforts.

Leveraging Computational Methods for De Novo Design of Functionalized Analogues

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. For this compound, these methods can be employed for the de novo design of novel, functionalized analogues with improved properties.

Future computational studies could involve:

Pharmacophore Modeling: Based on any identified biological activity, a pharmacophore model can be developed to define the key chemical features required for activity. This model can then be used to screen virtual libraries for new compounds with similar features.

Molecular Docking: If a protein target is identified, molecular docking can be used to predict the binding modes of virtual derivatives of the parent compound, helping to prioritize the synthesis of analogues with the highest predicted affinity.

Quantum Mechanics and Molecular Dynamics Simulations: These methods can be used to study the conformational preferences of the compound and its analogues and to more accurately predict their binding affinities and electronic properties.

Investigation of Emerging Applications in Materials Science or Catalysis

Beyond its potential in medicinal chemistry, the unique structural features of this compound suggest that it could have applications in materials science and catalysis.

Potential future research in these areas includes:

Chiral Ligands: The compound could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The amino and alcohol groups can be modified to coordinate with various metal centers.

Functional Monomers: After suitable modification, the compound could be used as a functional monomer for the synthesis of chiral polymers with interesting optical or recognition properties.

Self-Assembling Systems: The presence of hydrogen bond donors and acceptors, along with the aromatic ring, could allow for the formation of ordered supramolecular structures through self-assembly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-amino-3-(3-bromophenyl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Reduction of Nitro Precursors : Start with 3-(3-bromophenyl)-2-nitropropene. Use sodium borohydride (NaBH₄) in ethanol at 0–25°C for lab-scale synthesis. For industrial scalability, catalytic hydrogenation (e.g., Pd/C under H₂ pressure) is preferred .

- Chiral Resolution : If racemic mixtures form, employ chiral chromatography (e.g., Chiralpak® columns) or kinetic resolution using enantioselective catalysts .

- Critical Factors : Solvent polarity (tetrahydrofuran vs. ethanol), temperature control (±2°C), and catalyst loading (5–10% Pd/C) directly impact yield (typically 60–85%) and enantiomeric excess (ee >95% achievable with optimized conditions).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodology :

- NMR Analysis : Focus on ¹H-NMR signals: δ 1.8–2.2 ppm (methylene protons adjacent to NH₂), δ 4.5–5.0 ppm (hydroxyl proton), and aromatic protons (δ 7.2–7.8 ppm). ¹³C-NMR should confirm the quaternary carbon bearing Br .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 270/272 (Br isotope pattern). Fragmentation peaks at m/z 170 (loss of C₃H₇NO) confirm the bromophenyl moiety .

- IR Spectroscopy : NH₂ stretching (3300–3500 cm⁻¹) and OH bending (1250–1350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and nonlinear optical (NLO) properties of this compound?

- Methodology :

- Electronic Structure Analysis : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to assess charge transfer efficiency (ΔE ~4.5 eV) .

- NLO Properties : Compute hyperpolarizability (β) using time-dependent DFT. The bromine atom enhances polarizability, yielding β values ~1.5× higher than non-halogenated analogs .

- Reactivity Descriptors : Fukui indices identify nucleophilic sites (amino group) and electrophilic regions (bromophenyl ring) for reaction pathway predictions .

Q. What strategies resolve contradictions in biological activity data between enantiomers of 3-amino-3-(3-bromophenyl)propan-1-ol?

- Methodology :

- Enantiomer-Specific Assays : Test (R)- and (S)-isomers separately in enzyme inhibition assays (e.g., acetylcholinesterase). Use circular dichroism (CD) to confirm stereochemical stability during biological trials .

- Data Reconciliation : Compare IC₅₀ values across multiple studies. Discrepancies may arise from impurities (>2% ee) or solvent effects (DMSO vs. aqueous buffers). Replicate assays with chiral HPLC-purified samples .

Q. How can researchers design in vitro studies to evaluate the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding poses with target proteins (e.g., dopamine D₂ receptor). The bromine atom may enhance hydrophobic interactions in binding pockets .

- Functional Assays : Measure cAMP accumulation (for GPCRs) or kinase inhibition (IC₅₀) via luminescence-based assays (e.g., Kinase-Glo®). Include positive controls (e.g., haloperidol for D₂ receptor studies) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in synthetic yields or stereochemical outcomes reported across studies?

- Methodology :

- Reproducibility Checks : Standardize solvents (HPLC-grade), catalysts (e.g., Pd/C from Sigma-Aldrich), and reaction scales (1 mmol vs. 10 mmol).

- Statistical Validation : Apply ANOVA to compare yields under varying conditions (e.g., p <0.05 significance threshold). Use QbD (Quality by Design) principles to identify critical process parameters .

- Cross-Lab Validation : Collaborate with independent labs to verify enantiomeric ratios via identical chiral columns (e.g., Daicel® CHIRALPAK AD-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.